Technical Guide: Physicochemical and Structural Characterization of the Perfluorosulfonic Acid (PFSA) Ionomer CAS 111173-25-2
Technical Guide: Physicochemical and Structural Characterization of the Perfluorosulfonic Acid (PFSA) Ionomer CAS 111173-25-2
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth analysis of the chemical structure, properties, synthesis, and characterization of the polymer associated with CAS number 111173-25-2. This material is identified as a short-side-chain (SSC) perfluorosulfonic acid (PFSA) ionomer, a copolymer of tetrafluoroethylene and a sulfonyl fluoride vinyl ether, widely known under the trade name Aquivion®. We will explore its fundamental physicochemical properties, outline a representative synthesis protocol, detail key analytical methodologies for its characterization, and discuss its primary applications in electrochemical systems. Furthermore, we will touch upon the broader context of fluorinated polymers in controlled drug release, providing relevant insights for professionals in drug development.
Introduction and Chemical Identity
The compound registered under CAS number 111173-25-2 is a high-performance fluoropolymer classified as a perfluorosulfonic acid (PFSA) ionomer. Unlike its long-side-chain (LSC) analogue, Nafion®, this polymer possesses a shorter ether-linked side chain, which imparts distinct physicochemical properties.[1][2][3] Its formal chemical name is Ethanesulfonic acid, 1,1,2,2-tetrafluoro-2-[(trifluoroethenyl)oxy]-, polymer with tetrafluoroethene.[4][5][6][7]
The fundamental structure consists of a robust, hydrophobic polytetrafluoroethylene (PTFE) backbone, providing exceptional thermal and chemical stability.[8][9] Covalently bonded to this backbone are perfluorinated side chains terminating in a sulfonic acid (-SO₃H) functional group. These hydrophilic groups are responsible for the material's ion-exchange capabilities and proton conductivity.[8][10]
The synthesis involves the copolymerization of tetrafluoroethylene (TFE) with a specific sulfonyl fluoride vinyl ether (SFVE) monomer, F₂C=CF-O-(CF₂)₂-SO₂F.[11][12][13][14] The resulting polymer is then hydrolyzed to convert the sulfonyl fluoride (-SO₂F) groups into sulfonic acid (-SO₃H) groups, rendering the polymer ionically conductive.
Below is a diagram illustrating the chemical structure of the repeating units in the final hydrolyzed polymer.
Caption: Repeating unit of the short-side-chain PFSA Ionomer (CAS 111173-25-2).
Physicochemical Properties
The unique combination of a hydrophobic backbone and hydrophilic functional groups gives this polymer a distinct set of properties. The short side chain, in particular, allows for higher crystallinity and a higher glass transition temperature compared to LSC ionomers, which contributes to improved mechanical properties and performance at elevated temperatures.[1][2][12]
Key physicochemical data for the monomer unit and the polymer (commercial designation Aquivion®) are summarized below.
| Property | Value | Source(s) |
| Monomer Unit Properties | ||
| CAS Number | 111173-25-2 | [4][5][6][7][15] |
| Molecular Formula (Monomer) | C₆HF₁₁O₄S | [4][15] |
| Molecular Weight (Monomer) | 378.12 g/mol | [15] |
| Exact Mass (Monomer) | 377.94198947 Da | [15] |
| LogP (Octanol-Water) | 5.18330 | [4] |
| Topological Polar Surface Area | 72 Ų | [15] |
| Polymer Properties (Aquivion®) | ||
| Form | Pellets, Powders, Membranes, or Dispersions | [12][16][17] |
| Density (Membrane) | ~1.15 g/cm³ (at 20°C) | [12] |
| Equivalent Weight (EW) | 790 - 980 g/eq | [11][12] |
| Ion Exchange Capacity (IEC) | 1.02 - 1.27 meq/g | [12] |
| Glass Transition Temp (Tg) | 120-140 °C | [17] |
| Thermal Stability | Stable up to 230 °C | [13][17] |
| Water Uptake | Higher than LSC ionomers at the same EW | [1][2] |
| Acidity (Hammett Function) | -12 (Superacid) | [16][18] |
Polymer Synthesis: A Representative Workflow
The synthesis of PFSA ionomers is a complex process typically performed via aqueous emulsion polymerization, a method well-suited for gaseous monomers like TFE.[19] The process can be conceptually broken down into two main stages: copolymerization and hydrolysis.
Caption: Generalized workflow for the synthesis of PFSA ionomers.
Experimental Protocol: Emulsion Copolymerization
Causality Statement: Emulsion polymerization is the preferred method because it effectively manages the heat generated during the highly exothermic polymerization of TFE and allows for the creation of high molecular weight polymers at fast reaction rates. The use of a perfluorinated surfactant is critical to avoid chain transfer reactions that can occur with hydrocarbon-based surfactants.
-
Reactor Preparation: A high-pressure, stirred autoclave reactor is charged with deionized, deoxygenated water and a perfluorinated surfactant (e.g., ammonium perfluorooctanoate - APFO). The system is purged with nitrogen to remove oxygen, which can inhibit free-radical polymerization.
-
Monomer Introduction: The liquid SFVE monomer (F₂C=CF-O-(CF₂)₂-SO₂F) is added to the reactor. The reactor is then pressurized with gaseous TFE to the target operating pressure.
-
Initiation: The reaction is initiated by introducing a water-soluble free-radical initiator, such as ammonium persulfate (APS). The temperature is raised to the desired setpoint (e.g., 60-80°C) to start the polymerization.
-
Polymerization Run: TFE is continuously fed into the reactor to maintain a constant pressure as it is consumed. The reaction is allowed to proceed for several hours until the desired polymer concentration in the latex is achieved.
-
Termination & Venting: The TFE feed is stopped, and the reactor is cooled. Unreacted TFE is carefully vented, and the resulting polymer latex (a stable dispersion of the -SO₂F precursor polymer in water) is collected.
Experimental Protocol: Hydrolysis and Acidification
Causality Statement: The precursor polymer with sulfonyl fluoride (-SO₂F) groups is not ionically conductive. A two-step hydrolysis and acidification process is required to convert these groups into the active sulfonic acid (-SO₃H) form.
-
Base Hydrolysis: The polymer dispersion (or isolated polymer) is treated with a basic solution, typically aqueous potassium hydroxide (KOH), at an elevated temperature (e.g., 80-90°C) for several hours. This converts the -SO₂F groups to the potassium sulfonate salt (-SO₃K).
-
Washing: The polymer is thoroughly washed with deionized water to remove excess base and salts.
-
Acidification: The polymer is then immersed in a strong acid solution (e.g., 1-2 M HCl or H₂SO₄) at an elevated temperature. This ion-exchange step replaces the K⁺ ions with H⁺ ions, yielding the final sulfonic acid form (-SO₃H).
-
Final Washing: The final polymer is washed extensively with deionized water until the washings are neutral to remove any residual acid. The material can then be dried or processed into membranes via melt extrusion.[12]
Analytical Characterization Workflow
A multi-technique approach is essential for the comprehensive characterization of this polymer, confirming its structure, purity, molecular weight, and thermal properties.
Caption: Key analytical techniques for the characterization of PFSA ionomers.
Protocol 1: Structural Verification by FT-IR Spectroscopy
Causality Statement: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups that define the polymer's structure. By comparing the spectrum of the precursor and hydrolyzed polymer, the success of the hydrolysis step can be verified.
-
Sample Preparation: A small piece of the dry polymer membrane is used directly. If the sample is a powder, it can be analyzed using a diamond ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: An FT-IR spectrum is collected, typically over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Key vibrational bands are identified:
-
-CF₂- stretching: Strong, broad absorbances around 1150-1200 cm⁻¹.
-
Symmetric S=O stretching (in -SO₃H): A characteristic peak around 1060 cm⁻¹.
-
The disappearance of the -SO₂F band (around 1470 cm⁻¹) and the appearance of the -SO₃H band confirm successful hydrolysis.
-
Protocol 2: Detailed Structural Analysis by ¹⁹F NMR
Causality Statement: Due to the high abundance of fluorine, ¹⁹F NMR is exceptionally sensitive and provides detailed information about the local chemical environment of each fluorine atom, allowing for unambiguous confirmation of the side chain structure and its attachment to the PTFE backbone.
-
Sample Preparation: The polymer is dissolved in a suitable fluorinated or aprotic polar solvent (e.g., DMSO-d₆) at an elevated temperature. A fluorine-containing reference standard (e.g., trifluoroacetic acid) may be included.
-
Data Acquisition: A high-field NMR spectrometer is used to acquire the ¹⁹F NMR spectrum.
-
Spectral Analysis: Distinct chemical shifts are assigned to the different fluorine environments:
-
-CF₂- backbone: Broad signals typically in the -120 to -126 ppm range.
-
Terminal -CF₃: Sharp signal around -80 ppm.
-
-OCF₂- and -CF₂SO₃H: Resonances for the side chain fluorines will appear at distinct chemical shifts, allowing for full structural assignment.[13]
-
Applications and Relevance to Drug Development
Primary Application: Electrochemical Systems
The primary and most well-established application for CAS 111173-25-2 (Aquivion®) is in electrochemical devices.[22] Its high proton conductivity, excellent chemical resistance, and thermal stability make it a state-of-the-art material for:
-
Proton Exchange Membranes (PEMs): Used in fuel cells and water electrolyzers, where it serves as a solid electrolyte, conducting protons from the anode to the cathode while preventing the crossover of reactant gases.[9][18][23]
-
Ionomer Binders in Catalyst Layers: Dispersions of the polymer are mixed with catalyst particles (e.g., platinum on carbon) to form catalyst inks. The ionomer ensures that protons can reach the catalyst sites, which is essential for the electrochemical reactions.[24][25]
The short side chain structure is particularly advantageous for high-temperature PEM fuel cells (operating >80°C), as it helps retain water and maintain conductivity under low-humidity conditions.[2]
Perspective for Drug Development Professionals: Fluoropolymers in Controlled Release
While PFSA ionomers are not typically used directly in drug formulations due to their superacidity and concerns related to PFAS persistence, the unique properties of fluoropolymers offer valuable insights for drug delivery design. The core principle is the modulation of hydrophobicity to control hydration and, consequently, diffusion rates.
A relevant experimental approach involves the surface modification of drug-eluting materials with fluorine. For instance, fluorination of electrospun hydrogel fibers has been shown to effectively control drug release profiles.[21]
-
Mechanism: Introducing hydrophobic C-F bonds onto the surface of a hydrophilic hydrogel matrix reduces the material's swelling potential. This hinders the diffusion of the encapsulated drug out of the matrix.
-
Outcome: This strategy can significantly decrease the initial "burst release" of a drug and prolong the total release time, which is highly desirable for creating sustained-release formulations.[21][26]
This concept of using fluorination to create hydrophobic barriers is a powerful tool in materials science that can be translated to various drug delivery systems, including films, microparticles, and implantable devices, to achieve more precise and controlled therapeutic outcomes.[26][27]
Safety and Handling
As a per- and polyfluoroalkyl substance (PFAS), this polymer should be handled with care, following established laboratory safety protocols.
-
Chemical Hazard: In its hydrolyzed sulfonic acid form, the polymer is a strong acid and can be corrosive, particularly in aqueous dispersions which can have a pH < 2.[11] Appropriate personal protective equipment (gloves, eye protection) should be worn.
-
Thermal Hazard: While thermally stable up to ~230°C, heating the polymer above this temperature can cause decomposition, releasing toxic and corrosive gases such as hydrogen fluoride and carbonyl fluoride.[11][13][16] All thermal processing (e.g., melt extrusion, annealing) must be performed in a well-ventilated area.
-
Environmental Considerations: PFSA polymers are extremely persistent in the environment. All waste materials should be disposed of in accordance with local, state, and federal regulations for fluorinated materials.
Users must consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and safety information.[11][16][17]
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